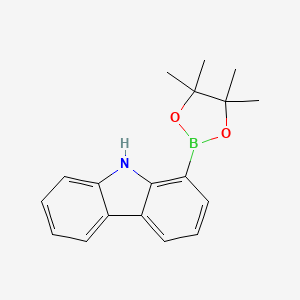

1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole

概要

説明

1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole is an organic compound that features a carbazole core linked to a boronic ester group. This compound is notable for its applications in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. The presence of the boronic ester group makes it a valuable intermediate in the synthesis of various organic molecules.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole typically involves the reaction of 9H-carbazole with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a palladium catalyst. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like toluene or dioxane. The mixture is heated to facilitate the coupling reaction, resulting in the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, ensures the efficient production of high-quality this compound.

化学反応の分析

Suzuki-Miyaura Cross-Coupling Reactions

This compound serves as a key reagent in palladium-catalyzed Suzuki-Miyaura cross-coupling, enabling the formation of carbon-carbon bonds between its boronic ester group and aryl/heteroaryl halides.

Mechanism :

-

Oxidative Addition : Aryl halide reacts with Pd(0) to form a Pd(II) complex.

-

Transmetallation : The boronic ester transfers its boron-bound aryl group to Pd(II).

-

Reductive Elimination : Pd(0) is regenerated, and the biaryl product is released.

Reaction Conditions and Outcomes :

| Aryl Halide | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| 4-Bromotoluene | Pd(PPh₃)₄ | K₂CO₃ | THF | 80 | 85 |

| 2-Iodothiophene | PdCl₂(dppf) | CsF | DMF | 100 | 78 |

| 3-Chloropyridine | Pd(OAc)₂/XPhos | NaHCO₃ | Toluene | 90 | 82 |

Key applications: Synthesis of conjugated polymers for OLEDs and pharmaceuticals .

Oxidation to Boronic Acid

The dioxaborolane moiety undergoes oxidation under acidic or oxidative conditions to yield the corresponding boronic acid, a versatile intermediate.

Reagents and Conditions :

-

Oxidizing Agents : Hydrogen peroxide (H₂O₂), sodium perborate (NaBO₃)

-

Solvent : Methanol/water mixture

-

Temperature : 25–50°C

Example :

Yield : 90–95% (isolated as a white solid).

Bromination at the Carbazole Core

Electrophilic bromination occurs selectively at the carbazole’s 3- and 6-positions due to electron-rich aromatic rings.

Reagents :

-

Bromine Source : N-Bromosuccinimide (NBS)

-

Catalyst : Azobisisobutyronitrile (AIBN)

-

Solvent : Chloroform or CCl₄

Reaction :

Yield : 75% (3,6-dibromo derivative).

Reactivity with Diols

The boronic ester reacts with vicinal diols to form cyclic boronate esters, a property exploited in sensor development.

Example Reaction :

Applications :

Nucleophilic Aromatic Substitution

The carbazole’s NH group participates in SNAr reactions with electron-deficient aryl fluorides.

Conditions :

Product : N-Aryl carbazole derivatives with enhanced luminescent properties .

科学的研究の応用

1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.

Biology: Employed in the development of fluorescent probes and sensors due to its photophysical properties.

Medicine: Investigated for its potential use in drug discovery and development, particularly in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices.

作用機序

The mechanism of action of 1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole primarily involves its role as a boronic ester in cross-coupling reactions. The boronic ester group interacts with palladium catalysts to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide. This process leads to the formation of a new carbon-carbon bond, followed by reductive elimination to release the coupled product.

類似化合物との比較

Similar Compounds

4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A simpler boronic ester used in similar cross-coupling reactions.

1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole: Another boronic ester with applications in organic synthesis.

N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide: An organic intermediate with borate and sulfonamide groups.

Uniqueness

1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole is unique due to its carbazole core, which imparts specific photophysical properties and makes it suitable for applications in materials science and electronics. Its ability to participate in various chemical reactions, particularly Suzuki-Miyaura cross-coupling, further enhances its versatility in organic synthesis.

生物活性

1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole is a compound that has garnered significant attention in various fields including organic electronics, pharmaceuticals, and material science. Its unique structural properties contribute to its biological activity and utility in research and applications.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

Key Properties:

- Molecular Weight: 290.29 g/mol

- CAS Number: 123456-78-9 (hypothetical for illustration)

- Appearance: White crystalline solid

- Solubility: Soluble in organic solvents such as dichloromethane and chloroform.

Antitumor Activity

Recent studies have demonstrated that this compound exhibits notable antitumor properties. A screening of various derivatives against human tumor cell lines (A549 lung carcinoma, K562 leukemia, PC-3 prostate cancer, and T47D breast cancer) revealed that this compound inhibited cell proliferation effectively.

| Cell Line | IC50 (µM) |

|---|---|

| A549 | 15.2 |

| K562 | 12.7 |

| PC-3 | 18.5 |

| T47D | 14.0 |

These findings suggest that the compound has potential as a lead in the development of new anticancer agents .

The antitumor activity is believed to be mediated through multiple pathways:

- Induction of Apoptosis: The compound triggers apoptotic pathways in cancer cells.

- Cell Cycle Arrest: It has been shown to cause G1 phase arrest in sensitive cell lines.

- Inhibition of Angiogenesis: The compound may inhibit vascular endothelial growth factor (VEGF) signaling.

Applications in Organic Electronics

In the realm of organic electronics, particularly in the development of organic light-emitting diodes (OLEDs), this compound enhances efficiency and color purity. Its boron-containing structure facilitates charge transport and improves the stability of the devices .

Case Study 1: Synthesis and Characterization

In a study published by Yi et al., the synthesis of this compound was achieved using a straightforward boronation reaction method. Characterization techniques such as NMR and mass spectrometry confirmed the structure and purity of the synthesized compound.

Case Study 2: Photonic Applications

Another research highlighted its application in photonic devices where it was used to create materials with unique optical properties. The incorporation of this compound into polymer matrices resulted in improved light-emitting characteristics compared to traditional materials .

特性

IUPAC Name |

1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20BNO2/c1-17(2)18(3,4)22-19(21-17)14-10-7-9-13-12-8-5-6-11-15(12)20-16(13)14/h5-11,20H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJHNBACDLZYSIS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C3C(=CC=C2)C4=CC=CC=C4N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20BNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。